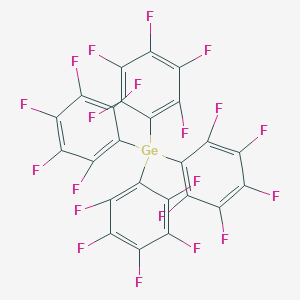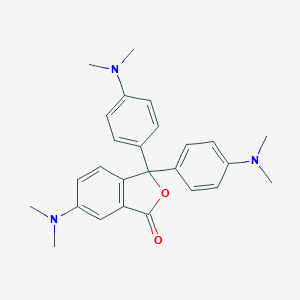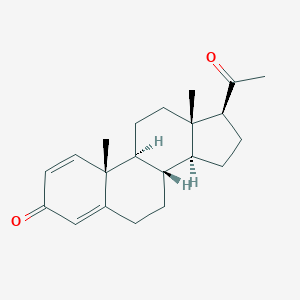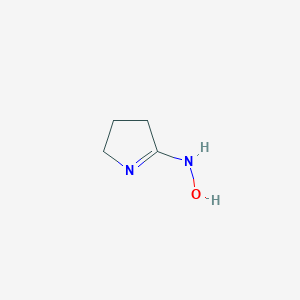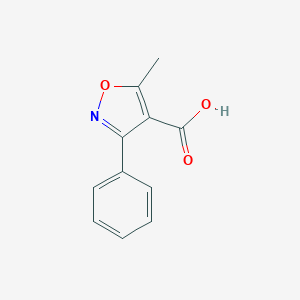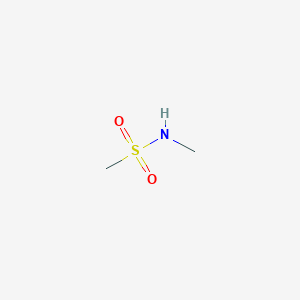
3-溴环己烯
描述
3-Bromocyclohexene, also known as 2-Cyclohexen-1-yl bromide, is an organic compound with the molecular formula C6H9Br. It is a brominated derivative of cyclohexene and is commonly used as an intermediate in organic synthesis. The compound is characterized by its liquid form and a density of 1.4 g/mL at 25°C .
科学研究应用
3-Bromocyclohexene is utilized in various scientific research applications:
作用机制
Target of Action
3-Bromocyclohexene is a secondary halide . It primarily targets alkenes in organic compounds, where it can participate in substitution reactions .
Mode of Action
The compound interacts with its targets through a free-radical mechanism . In the presence of UV light, bromine undergoes homolytic splitting to generate radicals . The formation of 3-bromocyclohexene is an example of substitution of alkanes . In the first step, a stable allyl radical is generated, which is stabilized by resonance . This significantly lowers the activation energy of the first step .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromocyclohexene is the substitution of alkanes . The compound’s interaction with its targets results in the formation of a stable allyl radical, which is then stabilized by resonance . This process significantly lowers the activation energy of the reaction, allowing it to proceed at a faster rate .
Result of Action
The primary molecular effect of 3-Bromocyclohexene’s action is the formation of a stable allyl radical . This radical can then participate in further reactions, leading to various downstream effects depending on the specific biochemical context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromocyclohexene. For instance, the presence of UV light is necessary for bromine to undergo homolytic splitting and generate radicals . Additionally, the reaction rate can be influenced by the temperature and the presence of other substances that can act as catalysts .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromocyclohexene can be synthesized through the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of ultraviolet light. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen atom from cyclohexene, forming an allylic radical. The allylic radical then reacts with bromine to yield 3-Bromocyclohexene .
Industrial Production Methods: In industrial settings, the synthesis of 3-Bromocyclohexene often involves the use of tert-butyl hydroperoxide and bromotrichloromethane as reagents, with copper catalysts in acetonitrile at controlled temperatures .
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions, particularly SN1 reactions, due to the stability of the resulting carbocation.
Common Reagents and Conditions:
Oxidation: Aqueous tert-butyl hydroperoxide, copper catalysts, acetonitrile, temperatures around 30-60°C.
Substitution: Nucleophiles such as hydroxide ions, in polar solvents like water or alcohols.
Major Products:
Oxidation: 2-cyclohexen-1-ol, 2-cyclohexen-1-one.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
相似化合物的比较
Bromocyclohexane: Unlike 3-Bromocyclohexene, bromocyclohexane does not have a double bond and thus does not form allylic radicals.
3,3-Dimethylallyl bromide: This compound has a similar bromine substitution but with additional methyl groups, affecting its reactivity and steric properties.
2-Cyclohexen-1-ol: This compound is an oxidation product of 3-Bromocyclohexene and lacks the bromine atom.
Uniqueness: 3-Bromocyclohexene is unique due to its ability to form stable allylic radicals and carbocations, making it highly reactive in both radical and nucleophilic substitution reactions. This reactivity is leveraged in various synthetic applications, distinguishing it from other brominated cyclohexenes .
属性
IUPAC Name |
3-bromocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKDUJRRWLQXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934426 | |
| Record name | 3-Bromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-51-3 | |
| Record name | Cyclohexene, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Bromocyclohexene?
A1: The molecular formula of 3-Bromocyclohexene is C6H9Br, and its molecular weight is 161.04 g/mol. []
Q2: Is there any spectroscopic data available for 3-Bromocyclohexene?
A2: While specific spectroscopic data is not detailed in the provided papers, common characterization techniques for 3-Bromocyclohexene include 1H and 13C NMR spectroscopy to determine the structure and purity. Additionally, mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern. []
Q3: What is the significance of using 3-Bromocyclohexene in organic synthesis?
A4: 3-Bromocyclohexene is a valuable synthon in organic chemistry. Its reactivity stems from the presence of both a bromine atom and a cyclohexene ring. []
Q4: Can you elaborate on the reaction of 3-Bromocyclohexene with aldehydes?
A5: 3-Bromocyclohexene exhibits interesting reactivity with aldehydes in the presence of various mediators. For instance, active antimony, generated in situ from antimony trichloride and zinc powder, promotes the reaction with high chemoselectivity and good stereoselectivity. [, ]
Q5: Are there other metals that mediate reactions between 3-Bromocyclohexene and aldehydes?
A6: Yes, active bismuth, derived from bismuth trichloride and sodium borohydride, also efficiently mediates this reaction, demonstrating excellent erythro-selectivity in the product formation. []
Q6: What is the role of tin in reactions involving 3-Bromocyclohexene and aldehydes?
A7: Powdered tin, when reacted with 3-Bromocyclohexene and aldehydes, displays remarkable diastereoselectivity, favoring the erythro-selective products, especially with aromatic aldehydes. [, ]
Q7: How does 3-Bromocyclohexene react on a platinum (111) surface?
A8: Upon adsorption onto a Platinum (111) surface, 3-Bromocyclohexene undergoes dissociative adsorption in the first layer, forming Bromine-Platinum and C6H9-Platinum bonds. Thermal activation of this adsorbed layer leads to the production of benzene. []
Q8: What happens at higher coverages of 3-Bromocyclohexene on the platinum surface?
A9: At higher coverages, 3-Bromocyclohexene primarily undergoes molecular adsorption. As the temperature rises, it desorbs from the surface. []
Q9: What are the intermediates formed during the thermal activation of 3-Bromocyclohexene on platinum (111)?
A10: The thermal activation process involves the formation of C-symmetric π-allylic C6H9 species, which are stable up to 250 K. Beyond this temperature, they dehydrogenate to form benzene. []
Q10: What is the fate of bromine during the dehydrogenation of 3-Bromocyclohexene on platinum (111)?
A11: The surface bromine atoms can either react with hydrogen generated during dehydrogenation to desorb as hydrogen bromide between 220-280 K, or recombine to form molecular bromine, which desorbs above 500 K. []
Q11: Can you describe the role of 3-Bromocyclohexene in the synthesis of cyclopropabenzene?
A12: 3-Bromocyclohexene serves as a starting material in a novel synthesis of cyclopropabenzene, highlighting its utility in constructing strained ring systems. []
Q12: What is the role of 3-Bromocyclohexene in the study of succinimidyl radical reactions?
A13: Researchers investigated the photolysis of N-bromosuccinimide (NBS) in the presence of 3-Bromocyclohexene to understand the reactivity of the succinimidyl radical. The study revealed the competitive pathways of radical addition and allylic bromination. []
Q13: How does 3-Bromocyclohexene contribute to understanding the mechanism of covalent bond heterolysis?
A14: Studies examining the heterolysis rates of 3-Bromocyclohexene in various solvents provided insights into the influence of solvent nucleophilicity on the reaction mechanism. []
Q14: Are there any specific safety regulations concerning the handling and disposal of 3-Bromocyclohexene?
A15: While specific SHE regulations are not discussed within the provided research papers, it is crucial to consult relevant safety data sheets and adhere to proper laboratory protocols when handling any chemical, including 3-Bromocyclohexene. []
Q15: What is known about the environmental impact and degradation of 3-Bromocyclohexene?
A16: The provided research papers do not delve into the ecotoxicological profile of 3-Bromocyclohexene. For such information, consulting relevant environmental databases and toxicological studies is recommended. []
Q16: How is 3-Bromocyclohexene utilized in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine?
A17: 3-Bromocyclohexene plays a crucial role in introducing the cyclohexyl protecting group to the tyrosine hydroxyl group, leading to the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. This protecting group finds applications in peptide synthesis. [, ]
Q17: What are the advantages of using the cyclohexyl group as a protecting group?
A18: The cyclohexyl group exhibits excellent stability under various acidic and basic conditions commonly employed in peptide synthesis. Moreover, its removal is highly selective and can be achieved using specific reagents. []
Q18: How does lithium cyanide supported by N-methyl-2-pyrrolidone (NMP) react with 3-Bromocyclohexene?
A19: The [Li(NMP)CN] complex effectively cyanates 3-Bromocyclohexene, highlighting its potential as a cost-effective and air-stable alternative to traditional cyanide sources like donor-free LiCN. []
Q19: Can you elaborate on the palladium-catalyzed allyl cross-coupling reactions utilizing 3-Bromocyclohexene?
A20: 3-Bromocyclohexene participates in palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents, showcasing its versatility in forming carbon-carbon bonds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





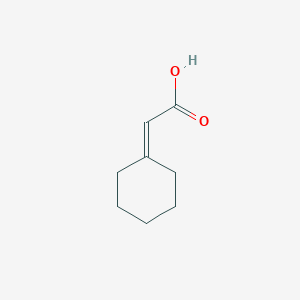

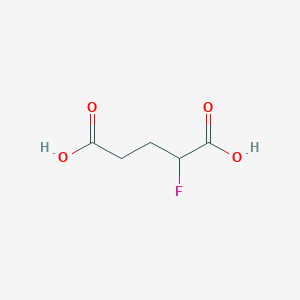
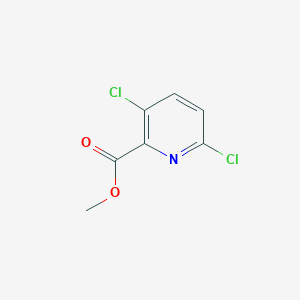
![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)
